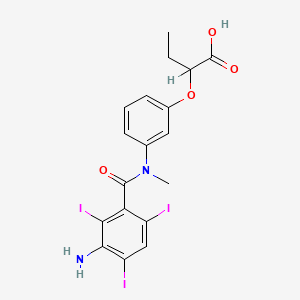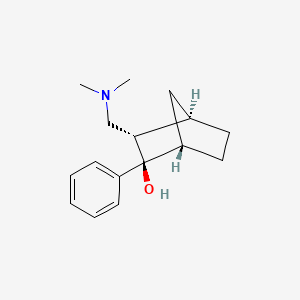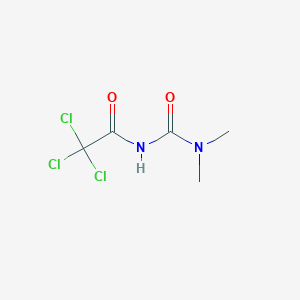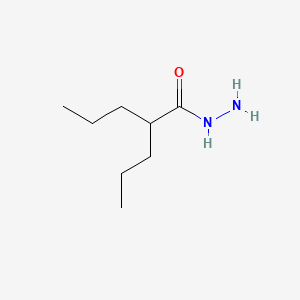
(3S)-3-Hydroxypyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Hydroxypyrrolidine-2,5-dione is an organic compound with a pyrrolidine ring structure It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Hydroxypyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of L-glutamic acid with acetic anhydride, which leads to the formation of the pyrrolidine ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, biocatalytic methods using enzymes have been explored for more environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Hydroxypyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolidine-2,5-dione derivatives, while reduction can produce hydroxylated or alkylated pyrrolidines.
Scientific Research Applications
(3S)-3-Hydroxypyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-Hydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(3R)-3-Hydroxypyrrolidine-2,5-dione: The enantiomer of (3S)-3-Hydroxypyrrolidine-2,5-dione with similar chemical properties but different biological activities.
Pyrrolidine-2,5-dione: A non-chiral analog with similar structural features but lacking the specific stereochemistry.
N-Methylpyrrolidine-2,5-dione: A derivative with a methyl group substitution, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its specific stereochemistry, which can lead to different biological activities compared to its enantiomer or other analogs. This stereochemistry is crucial for its interaction with chiral environments in biological systems, making it a valuable compound for research and development.
Properties
CAS No. |
18366-19-3 |
|---|---|
Molecular Formula |
C4H5NO3 |
Molecular Weight |
115.09 g/mol |
IUPAC Name |
(3S)-3-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C4H5NO3/c6-2-1-3(7)5-4(2)8/h2,6H,1H2,(H,5,7,8)/t2-/m0/s1 |
InChI Key |
JDXQWYKOKYUQDN-REOHCLBHSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)NC1=O)O |
Canonical SMILES |
C1C(C(=O)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


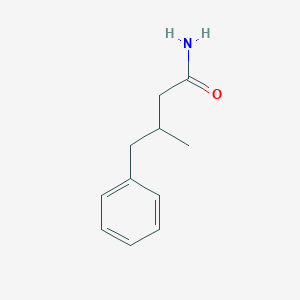
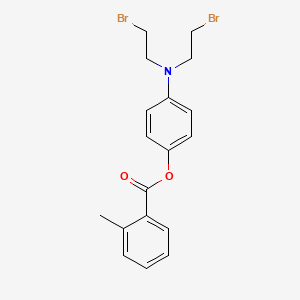
![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)
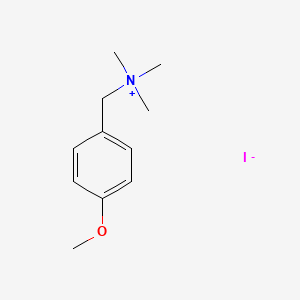
![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
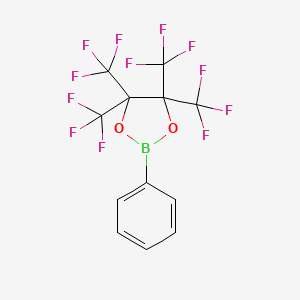
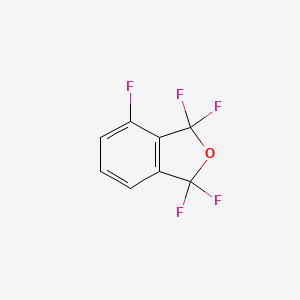
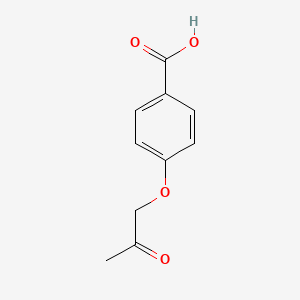
![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
